2-[3-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-[3-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound with a unique structure that includes an indole ring, a benzodioxole moiety, and a cyano group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the cyano and sulfanylidene groups, and the coupling with the benzodioxole moiety. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Cyano and Sulfanylidene Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate precursors react with the indole intermediate.
Coupling with Benzodioxole Moiety: This step may involve amide bond formation through reactions with acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[3-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-[3-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide: shares structural similarities with other indole derivatives and benzodioxole-containing compounds.
Indole-3-carbinol: Known for its anticancer properties.
Benzodioxole derivatives: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of the indole ring, cyano group, and benzodioxole moiety in this compound provides it with distinct chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-[(Z)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c22-9-13(21(23)29)7-14-10-25(17-4-2-1-3-16(14)17)11-20(26)24-15-5-6-18-19(8-15)28-12-27-18/h1-8,10H,11-12H2,(H2,23,29)(H,24,26)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBNJKUNTZGUMH-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)/C=C(/C#N)\C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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